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Compound of Interest

Compound Name: 2-Octyldodecan-1-amine

Cat. No.: B1288181

This technical guide provides an in-depth analysis of the spectral properties of 2-
Octyldodecan-1-amine, a branched-chain primary amine. The document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis. It covers Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR)
spectroscopy, offering detailed data interpretation, experimental protocols, and logical
workflows for spectral analysis.

Chemical Structure and Properties

2-Octyldodecan-1-amine is a saturated fatty amine with the chemical formula CzoHasN. Its
structure consists of a C20 backbone with an amine group attached to the first carbon of the
dodecyl chain, which is substituted at the second position with an octyl group.

Key Properties:

CAS Number: 62281-06-5[1]

Molecular Formula: CzoHa3N[1]

Molecular Weight: 297.57 g/mol

Appearance: Colorless to light orange/yellow clear liquid

Purity: Typically >97.0% (GC)
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 2-Octyldodecan-1-amine, H NMR and 3C NMR provide detailed information
about the hydrogen and carbon framework of the molecule.

'H NMR Spectral Data

The proton NMR spectrum of 2-Octyldodecan-1-amine is characterized by signals
corresponding to the different types of protons in the molecule. The expected chemical shifts
are summarized in the table below. These are estimated values based on typical ranges for

similar aliphatic amines.

. . Chemical Shift o .

Signal Assignment Multiplicity Integration
(ppm)

-CHs (terminal _
~0.88 Triplet 6H

methyls)

-CHz2- (long alkyl

= (long alky ~1.27 Multiplet ~32H

chains)

-CH- (methine proton) ~1.4-1.6 Multiplet 1H

-CH2-NH:z (protons

] ~2.6-2.8 Doublet 2H
alpha to amine)
-NHz (amine protons) ~1.1-1.5 (variable) Singlet (broad) 2H

13C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within
the molecule. The expected chemical shifts for 2-Octyldodecan-1-amine are outlined below.
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Carbon Assignment Chemical Shift (ppm)
-CHs (terminal methyls) ~14.1

-CHz2- (long alkyl chains) ~22.7-31.9

-CH- (methine carbon) ~ 38-42

-CHz2-NHz (carbon alpha to amine) ~ 45-50

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule. For 2-Octyldodecan-1-
amine, the key vibrational modes are associated with the primary amine group and the long
hydrocarbon chains.

FTIR Spectral Data

The table below summarizes the expected characteristic absorption bands for 2-
Octyldodecan-1-amine.

Vibrational Mode Wavenumber (cm~2) Intensity
N-H Stretch (asymmetric & Medium (two bands for primary
_ 3300-3500[2] _
symmetric) amine)
C-H Stretch (aliphatic) 2850-2960[2] Strong
N-H Bend (scissoring) 1580-1650[3] Medium to Strong
C-H Bend (methylene & )
1450-1470 Medium
methyl)
C-N Stretch (aliphatic amine) 1020-1250[3] Weak to Medium
N-H Wag 665-910[3] Broad, Strong

Experimental Protocols
NMR Spectroscopy
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Sample Preparation:

e Dissolve approximately 10-20 mg of 2-Octyldodecan-1-amine in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (Example):
o Spectrometer: 400 MHz (or higher) NMR spectrometer.
e 'HNMR:

o Pulse sequence: zg30

o Number of scans: 16-32

o Relaxation delay: 1.0 s

o Spectral width: -2 to 12 ppm
e 13C NMR:

o Pulse sequence: zgpg30 (proton decoupled)

o Number of scans: 1024 or more

o Relaxation delay: 2.0 s

o Spectral width: 0 to 220 ppm
Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as a reference.
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« Integrate the signals in the *H NMR spectrum.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small drop of liquid 2-Octyldodecan-1-amine directly onto the ATR crystal.

e Ensure complete coverage of the crystal surface.

Instrumentation and Parameters (Example):

o Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
e Spectral range: 4000-400 cm~1

e Resolution: 4 cm~1

e Number of scans: 16-32

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Data Processing:

e The instrument software will automatically perform the background subtraction and generate
the absorbance spectrum.

« ldentify and label the characteristic peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral characterization of 2-
Octyldodecan-1-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine-nmr-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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